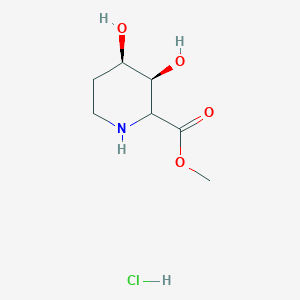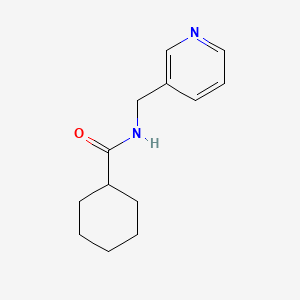
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(pyridin-3-ylmethyl)cyclohexanecarboxamide" is not directly studied in the provided papers. However, similar compounds with pyridine and carboxamide groups have been investigated for various biological activities and structural properties. These compounds often exhibit significant interactions such as hydrogen bonding and π-π interactions, which are crucial for their biological function and crystal packing .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted pyridinecarbonyl chlorides with various amines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, N-alkenyl pyridine carboxamides were synthesized and underwent a dearomatizing cyclization when treated with acylating or sulfonylating agents . These methods could potentially be adapted for the synthesis of "N-(pyridin-3-ylmethyl)cyclohexanecarboxamide."
Molecular Structure Analysis
The molecular structures of compounds with pyridine and carboxamide groups are often characterized by significant non-covalent interactions. For example, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is dominated by C–H⋯Npyridine interactions, which can lead to various dimensional networks . The molecular geometry of these compounds can be influenced by intramolecular interactions, as seen in the NoxCl triad .
Chemical Reactions Analysis
The chemical reactivity of pyridinecarboxamides can be influenced by the presence of substituents on the pyridine ring. For instance, N-alkenyl pyridine carboxamides undergo electrophile-induced dearomatizing cyclization to form spirocyclic dihydropyridines . The presence of electron-withdrawing or electron-donating groups can affect the reactivity and the outcome of such cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxamides are closely related to their molecular structure. The melting temperatures of a series of N-(chlorophenyl)pyridinecarboxamides were found to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The crystal structure of [N,N′-bis(2′-pyridinecarboxamido)-trans-1,2,-cyclohexane] nickel(II) revealed a distorted square-planar N4-tetradentate coordination around the nickel atom, with the cyclohexane ring adopting a skew-chair conformation . These properties are indicative of the potential behavior of "N-(pyridin-3-ylmethyl)cyclohexanecarboxamide" in the solid state.
Aplicaciones Científicas De Investigación
Anticancer Activities
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide derivatives have been synthesized and evaluated for their anticancer activities. One study demonstrated that derivatives of this compound exhibited significant anticancer activities against several cancer cell lines, including MCF-7, MDA-MB-231, SAS, PC-3, HCT-116, HuH-7, and HepG2 cells. Particularly, certain derivatives showed higher potency against HCT-116 colorectal cancer cells and HuH-7 liver cancer cells compared to cisplatin, a commonly used chemotherapy drug. This highlights the potential of these derivatives as anticancer agents (A. Al-Majid et al., 2019).
Inhibition of Rho-Associated Kinases
Another application involves the inhibition of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. Y-27632, a specific inhibitor containing the N-(pyridin-3-ylmethyl)cyclohexanecarboxamide structure, has been extensively studied for its ability to inhibit ROCK kinases. This inhibition has implications for the treatment of conditions associated with excessive ROCK activity, such as certain cardiovascular diseases and cancer (T. Ishizaki et al., 2000).
Potassium Channel Openers
Compounds derived from N-(pyridin-3-ylmethyl)cyclohexanecarboxamide have also been synthesized and tested as potassium channel openers. These derivatives were evaluated for their potential as antihypertensive and antianginal agents, showing promising results in the inhibition of potassium-induced contraction of de-endothelialized rat aorta. This indicates their potential utility in the development of new therapeutic agents for cardiovascular diseases (T. Brown et al., 1993).
Serotonin 1A Receptors Imaging
The compound has also been explored in the context of imaging serotonin 1A receptors in humans, comparing 18F-Mefway with 18F-FCWAY for the quantification of these receptors in PET studies. Such research contributes to our understanding of psychiatric and neurodegenerative disorders, providing tools for diagnosis and the assessment of therapeutic interventions (J. Choi et al., 2015).
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRABOXDBYFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

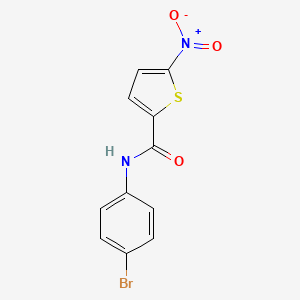
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)
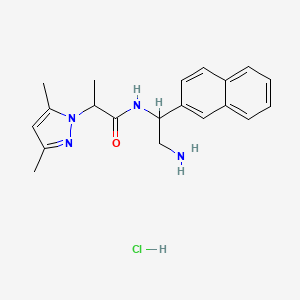
![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)
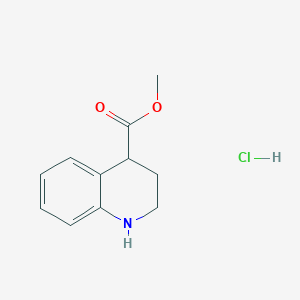
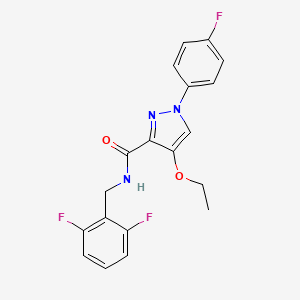
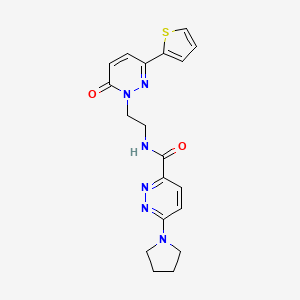
![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)
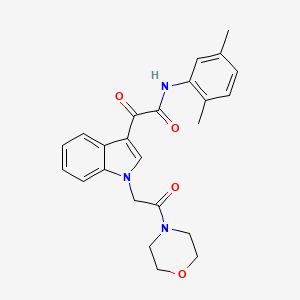
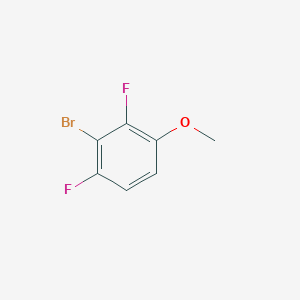
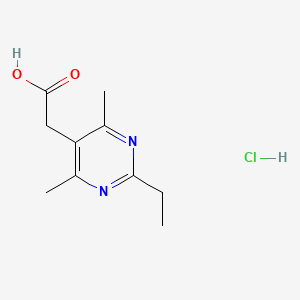
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)
